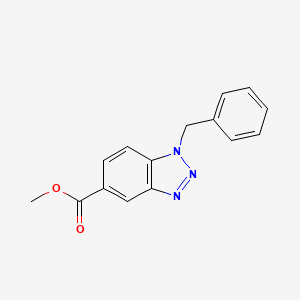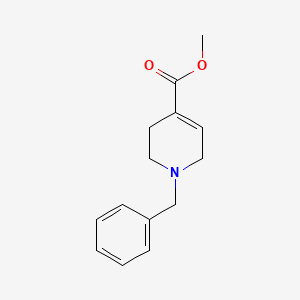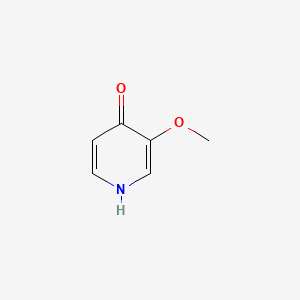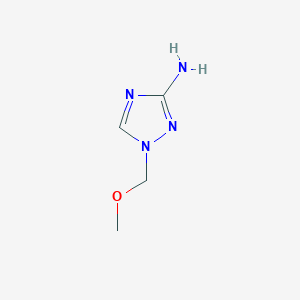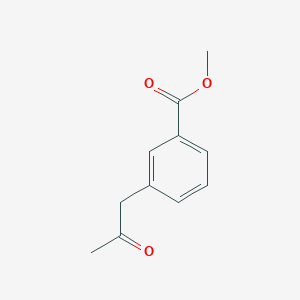
Methyl 3-(2-oxopropyl)benzoate
概要
説明
Synthesis Analysis
The synthesis of methyl benzoate derivatives can involve multiple steps and a variety of starting materials. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process with an overall yield of 24% . Another example is the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was obtained by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of methyl benzoate derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) was used to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
Methyl benzoate derivatives can undergo a range of chemical reactions. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, for example, is reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . The reactivity of these compounds makes them valuable synthons for the preparation of complex molecules, including heterocyclic systems and peptidomimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are influenced by their functional groups and molecular structure. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been studied for its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . These properties are essential for understanding the behavior of the compound in different environments and for potential applications in materials science.
Relevant Case Studies
Several case studies highlight the importance of methyl benzoate derivatives in synthetic chemistry. For instance, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate led to the preparation of various heterocyclic compounds, demonstrating the versatility of these reagents in creating diverse molecular architectures . Additionally, the alkaline hydrolysis of substituted methyl benzoates has been studied, revealing the mechanisms and kinetics of these reactions, which are crucial for the design of synthetic pathways .
Safety and Hazards
“Methyl 3-(2-oxopropyl)benzoate” is classified as a combustible solid . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin . It may cause allergic skin and respiratory reactions . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .
作用機序
Target of Action
Methyl 3-(2-oxopropyl)benzoate is a unique chemical compound with the linear formula C11H12O3
Biochemical Pathways
For instance, benzoate metabolism in the human body has been studied with a focus on the protocatechuate branch of the beta‐ketoadipate pathway . Whether Methyl 3-(2-oxopropyl)benzoate affects similar pathways is a topic for future research.
特性
IUPAC Name |
methyl 3-(2-oxopropyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAXWWCGBMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-oxopropyl)benzoate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)




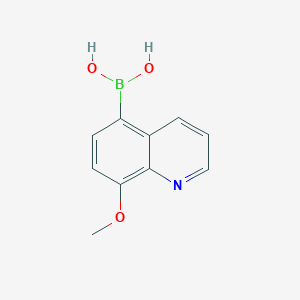
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)

